Aleglitazar

Overview

Description

Aleglitazar is a peroxisome proliferator-activated receptor agonist (PPAR modulator) with affinity to PPARα and PPARγ . It was under development by Hoffmann–La Roche for the treatment of type II diabetes .

Molecular Structure Analysis

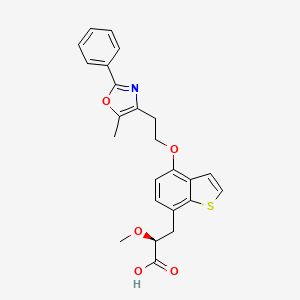

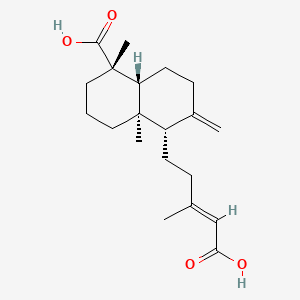

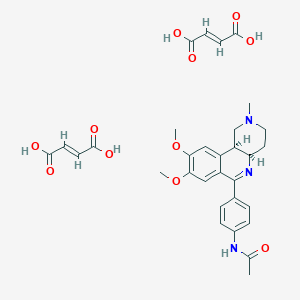

This compound is a small molecule with a chemical formula of C24H23NO5S . Its average weight is 437.508 g/mol and its monoisotopic weight is 437.129693541 g/mol .Physical And Chemical Properties Analysis

This compound is a small molecule with a chemical formula of C24H23NO5S . Its average weight is 437.508 g/mol and its monoisotopic weight is 437.129693541 g/mol .Scientific Research Applications

1. Vascular Function and Atherogenesis

Aleglitazar, as a dual PPARα/γ agonist, has shown promising results in enhancing vascular function and atherogenesis. Research indicates that it increases the number and function of circulating angiogenic cells (CAC), contributing to improved neoangiogenesis, endothelial function, arteriogenesis, and atherosclerosis reduction in mice models. This highlights its potential role in cardiovascular health improvement and atherogenesis mitigation (Werner et al., 2014).

2. PPAR Selectivity and Activity

Studies have explored the molecular profiling of this compound, focusing on its selectivity and activity as a dual PPARα/γ activator. It's been found to have potent and balanced activation of PPARα and γ, which could be beneficial in reducing cardiovascular risk factors. This aspect of this compound highlights its potential in therapeutic strategies, especially for patients with type 2 diabetes mellitus who have experienced acute coronary events (Dietz et al., 2012).

3. Cardiovascular Outcomes in Diabetes Patients

The AleCardio trial is significant in understanding the application of this compound in reducing cardiovascular morbidity and mortality. This study examines its effectiveness in patients with type 2 diabetes mellitus and recent acute coronary syndrome, focusing on its role in cardiovascular health management for high-risk patients (Lincoff et al., 2013).

4. Anti-Inflammatory Effects

Research on this compound's anti-inflammatory effects, particularly in inflamed human adipose tissue, highlights its potential in reducing lipolysis and cytokine production. This finding is critical for understanding its role in managing insulin resistance and cardiovascular risk in patients with type 2 diabetes and acute coronary syndrome (Dzyakanchuk et al., 2010).

5. Renal Function Effects

The impact of this compound on renal function in patients with type 2 diabetes is a crucial area of study. It's important to understand how it affects measured Glomerular Filtration Rate (mGFR) and other renal parameters, especially considering the prevalence of renal complications in diabetic patients (Herz et al., 2011).

6. Pharmacokinetics and Safety

Understanding the pharmacokinetics, efficacy, and safety of this compound is vital for its potential application in type 2 diabetes mellitus. Studies that provide up-to-date information on these aspects, especially in comparison to other treatments, are essential for comprehending its therapeutic role (Younk, Uhl, & Davis, 2011).

Mechanism of Action

Target of Action

Aleglitazar is an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes . These receptors play a crucial role in controlling lipid levels and glucose levels, which are key factors in managing dyslipidemia and insulin sensitivity in diabetes .

Mode of Action

This compound was designed to be an agonist at the PPAR for both the PPARα and PPARγ receptor subtypes . The agonistic action at PPARα controls lipid levels, improving dyslipidemia, while the agonistic action at PPARγ controls glucose levels, improving insulin sensitivity in diabetes .

Biochemical Pathways

This compound’s action on PPARα and PPARγ receptors affects the expression of genes involved in glucose homeostasis, lipid metabolism, inflammation, and cell differentiation . This dual action allows it to control both lipid and glucose levels in a synergistic manner .

Pharmacokinetics

After warfarin dosing, this compound trough concentrations remained within the same range .

Result of Action

This compound has been shown to increase cell viability and reduce apoptosis in human cardiomyocytes exposed to simulated ischemia-reperfusion . It also increased P-Akt/P-eNOS levels in human cardiomyocytes . In clinical trials, this compound was able to control both lipid and glucose levels in patients with type II diabetes .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, in patients with type II diabetes, this compound is being investigated for its potential to reduce their risks of cardiovascular mortality and morbidity . .

Safety and Hazards

Although Aleglitazar reduced glycated hemoglobin and improved serum HDL-C and triglyceride levels, it did not significantly decrease the incidence of cardiovascular death, myocardial infarction, or stroke . This compound increased the risks of heart failure, renal dysfunction, bone fractures, gastrointestinal hemorrhage, and hypoglycemia .

Future Directions

properties

IUPAC Name |

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYKLWSKQJBGCS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197193 | |

| Record name | Aleglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes. | |

| Record name | Aleglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

475479-34-6 | |

| Record name | Aleglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aleglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aleglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aleglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)

![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)